molecular formula C14H11F2N5O2S B6487421 N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide CAS No. 921084-02-8

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B6487421
CAS No.: 921084-02-8
M. Wt: 351.33 g/mol
InChI Key: YCJNCRUVGGOGHH-UHFFFAOYSA-N
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Description

N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide is a synthetic compound featuring a 1,2,3,4-tetrazole core substituted with a 3,4-difluorophenyl group at the N1 position and a benzenesulfonamide moiety linked via a methyl group at the C5 position.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5O2S/c15-12-7-6-10(8-13(12)16)21-14(18-19-20-21)9-17-24(22,23)11-4-2-1-3-5-11/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJNCRUVGGOGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Comparison with N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide (BE45772)

BE45772 (CAS: 941922-22-1) shares the 1-(3,4-difluorophenyl)-1H-tetrazol-5-ylmethyl backbone but replaces the benzenesulfonamide with a 2-(4-fluorophenyl)acetamide group .

Key Differences:
Property Target Compound BE45772
Functional Group Benzenesulfonamide (Ar-SO₂NH-) 2-(4-Fluorophenyl)acetamide
Molecular Formula C₁₄H₁₁F₂N₅O₂S C₁₆H₁₂F₃N₅O
Molecular Weight ~351.3 g/mol 347.29 g/mol
Fluorine Substitution 3,4-Difluorophenyl (2F) 3,4-Difluorophenyl + 4-fluorophenyl (3F)
Polarity Higher (sulfonamide acidity) Moderate (amide group)
  • Impact of Sulfonamide vs. Acetamide: The sulfonamide group increases acidity (pKa ~10–11) compared to the acetamide (pKa ~15–16), enhancing solubility in physiological conditions and hydrogen-bond donor capacity for target interactions.
  • Fluorine Effects : BE45772’s additional fluorine on the phenylacetamide may improve metabolic stability but could reduce solubility due to increased lipophilicity.

Comparison with HDAC Inhibitor II-6h

The HDAC inhibitor 4-({N-[(1-Cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide (II-6h) shares a tetrazole-methyl linkage but differs in substituents :

  • Tetrazole Substituent : Cyclohexyl group (lipophilic, bulky) vs. 3,4-difluorophenyl (electron-withdrawing, planar).

Comparison with Alanine Racemase Inhibitors ()

Compounds like Benzyl-N-({[(1S)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]carbamoyl}methyl)carbamate (13g-L) and 2-Amino-N-[(1S)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide (14g-L) feature tetrazole cores with carbamate/amide substituents .

Key Contrasts:
Feature Target Compound 13g-L/14g-L
Substituent on Tetrazole 3,4-Difluorophenyl Ethyl-carbamate/acetamide
Linker Methyl-benzenesulfonamide Ethyl-carbamate or acetamide
Target Relevance Potential enzyme inhibition Alanine racemase inhibition
  • The 3,4-difluorophenyl group in the target compound may enhance target affinity compared to simpler alkyl chains in 13g-L/14g-L.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents
Target Compound C₁₄H₁₁F₂N₅O₂S 351.3 Benzenesulfonamide 3,4-Difluorophenyl
BE45772 C₁₆H₁₂F₃N₅O 347.29 2-(4-Fluorophenyl)acetamide 3,4-Difluorophenyl, 4-Fluorophenyl
II-6h (HDAC Inhibitor) Not Provided Not Provided Hydroxamate, Formamide Cyclohexyl, 2-Methylphenyl
13g-L (Alanine Racemase Inhibitor) C₁₂H₁₄N₆O₃ ~349.1 Carbamate Ethyl-carbamate

Table 2: Potential Pharmacological Implications

Compound Key Advantages Limitations
Target Compound High polarity (sulfonamide), strong H-bonding Potential metabolic instability (S=O)
BE45772 Enhanced lipophilicity (3F), metabolic stability Lower solubility (acetamide)
II-6h HDAC selectivity (hydroxamate) Bulkier structure (cyclohexyl)
13g-L/14g-L Simpler synthesis (alkyl chains) Lower target affinity (lack of fluorine)

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